

The Discovery and Synthesis of CDK2-IN-15 (INX-315): A Technical Guide

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Compound of Interest

Compound Name: CDK2-IN-15

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Abstract

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, and its dysregulation is a hallmark of various cancers. This has positioned CDK2 as a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of **CDK2-IN-15**, also known as INX-315, a novel and highly selective inhibitor of CDK2. We will detail the experimental methodologies employed in its evaluation, present key quantitative data, and illustrate the underlying biological pathways.

Introduction to CDK2 and Its Role in Cancer

Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that, in complex with its regulatory partners, Cyclin E and Cyclin A, plays a pivotal role in the G1/S phase transition and S phase progression of the eukaryotic cell cycle.[1] The activation of the CDK2/Cyclin E complex is a critical step for initiating DNA replication.[1] In many cancer types, the CDK2 pathway is aberrantly activated, often through the amplification of the CCNE1 gene, which encodes Cyclin E.[2] This leads to uncontrolled cell proliferation and genomic instability, making selective CDK2 inhibition a promising therapeutic strategy.[2]

Discovery of a Selective CDK2 Inhibitor: INX-315

INX-315 (also referred to as **CDK2-IN-15**) was identified as a potent and selective inhibitor of CDK2.[3] Its discovery was a significant step forward, as earlier CDK inhibitors often lacked selectivity, leading to off-target effects.[3] INX-315 demonstrates high selectivity for CDK2 over other members of the CDK family, a crucial attribute for a targeted therapy.[4]

Synthesis of INX-315

The chemical synthesis of INX-315 has been described in the supplementary materials of the primary research publication. The detailed synthetic route can be accessed through the publication "INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors" and its supplementary information.[5][6][7]

Biochemical and Cellular Characterization

The inhibitory activity and selectivity of INX-315 were extensively profiled using various biochemical and cellular assays.

Kinase Inhibition Profile

The potency and selectivity of INX-315 against a panel of kinases were determined using LanthaScreen™ Eu Kinase Binding Assays and Z'-LYTE™ Kinase Assays.[3][6]

Table 1: In Vitro Kinase Inhibitory Activity of INX-315

Kinase Target	Assay Type	IC50 (nM)
CDK2/Cyclin E1	LanthaScreen Eu Binding	0.6
CDK2/Cyclin A2	LanthaScreen Eu Binding	2.5
CSF1R	Z'-LYTE	2.29

Data sourced from supplementary materials of "INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors".[4][6]

Cellular Activity in Cancer Cell Lines

INX-315 has demonstrated potent anti-proliferative activity in various cancer cell lines, particularly those with CCNE1 amplification.[3]

Table 2: Cellular Proliferative IC50 Values of INX-315 in CCNE1-Amplified Ovarian Cancer Cell Lines

Cell Line	Mean IC50 (nM)
OVCAR3	26
Kuramochi	26
COV362	26
SNU-119	26
FU-OV-1	26

Data represents the mean IC50 across a panel of five high-grade serous ovarian cancer (HGSOC) cell lines with CCNE1 amplification.[4]

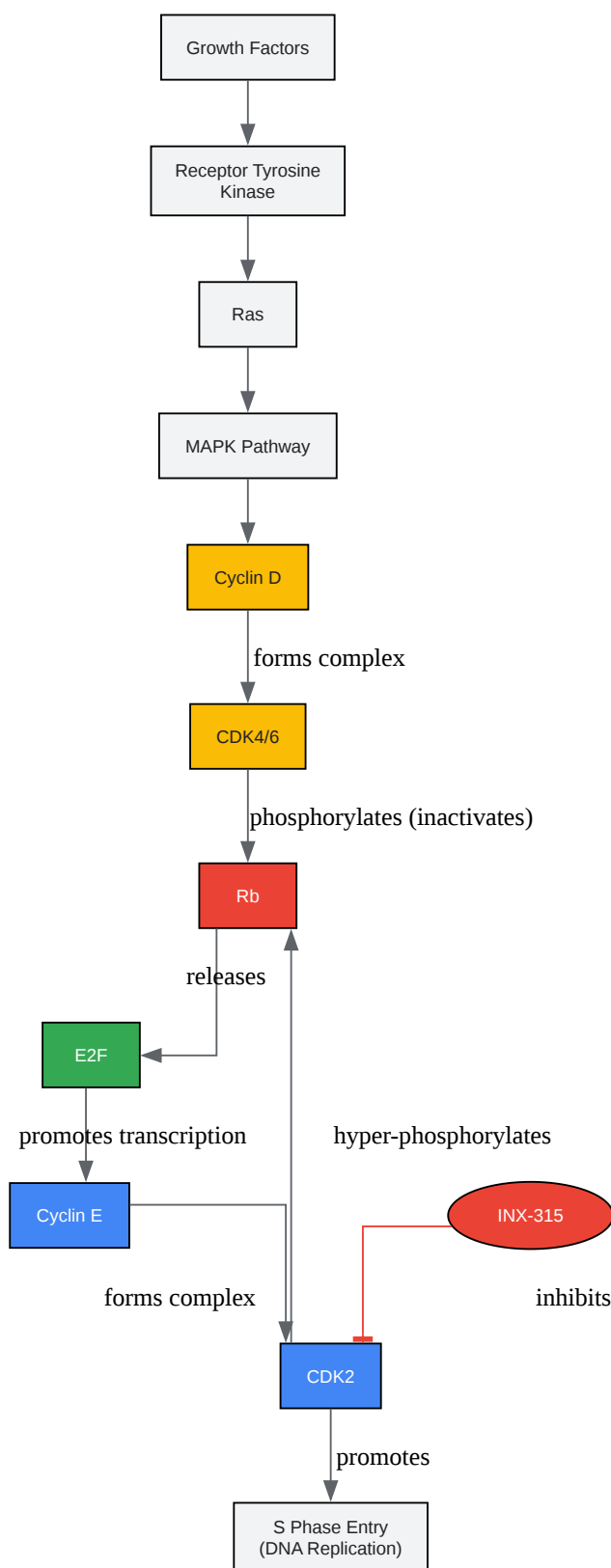
Mechanism of Action

INX-315 exerts its anti-tumor effects by inducing cell cycle arrest and a senescence-like state. [3] By inhibiting CDK2, INX-315 prevents the phosphorylation of key substrates required for the G1/S transition, leading to a halt in cell proliferation.[3]

Signaling Pathways and Experimental Workflows

CDK2 Signaling Pathway

The following diagram illustrates the central role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle.

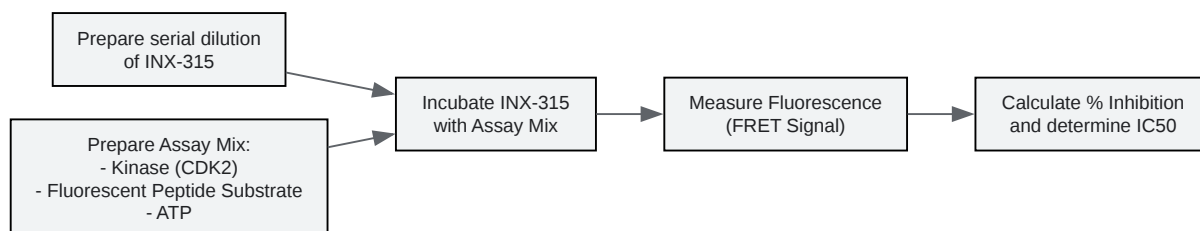


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Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Experimental Workflow for Kinase Inhibition Assays

The general workflow for determining the inhibitory constant (IC₅₀) of a compound like INX-315 using a fluorescence resonance energy transfer (FRET)-based assay is depicted below.



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Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Experimental Protocols

LanthaScreen™ Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay that measures the binding of a kinase inhibitor to the ATP site of a kinase.

Materials:

- Kinase Buffer A (5X): 50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[8]
- Kinase Tracer 236 (50 μM stock in DMSO).[8]
- Europium-labeled anti-tag antibody.[8]
- Test compound (INX-315) serially diluted in DMSO.
- Kinase of interest (e.g., CDK2/Cyclin E1).

Procedure:

- Prepare a 1X Kinase Buffer A solution by diluting the 5X stock with distilled water.[8]

- Prepare a 3X solution of the test compound (INX-315) in 1X Kinase Buffer A.
- Prepare a 3X mixture of the kinase and the Europium-labeled anti-tag antibody in 1X Kinase Buffer A. The antibody solution should be centrifuged at $\sim 10,000 \times g$ for 5 minutes prior to use to remove aggregates.[\[8\]](#)[\[9\]](#)
- Prepare a 3X solution of the Kinase Tracer in 1X Kinase Buffer A.
- In a 384-well plate, add 5 μ L of the 3X test compound solution.[\[8\]](#)
- Add 5 μ L of the 3X kinase/antibody mixture to each well.[\[8\]](#)
- Add 5 μ L of the 3X tracer solution to each well.[\[8\]](#)
- Incubate the plate at room temperature for 1 hour, protected from light.[\[8\]](#)
- Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).
- Calculate the emission ratio and determine the percent inhibition to derive the IC₅₀ value.

Z'-LYTE™ Kinase Assay

The Z'-LYTE™ assay is a FRET-based, coupled-enzyme assay that measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate.[\[10\]](#)

Materials:

- Z'-LYTE™ Ser/Thr Peptide substrate.[\[10\]](#)
- ATP solution.
- Kinase of interest (e.g., CDK2/Cyclin E1).
- Test compound (INX-315) serially diluted in DMSO.
- Development Reagent.[\[10\]](#)
- Stop Reagent.

Procedure:

- Prepare the kinase reaction mixture containing the kinase, the Z'-LYTE™ peptide substrate, and ATP in the appropriate kinase buffer.
- Add the serially diluted INX-315 to the wells of a 384-well plate.
- Initiate the kinase reaction by adding the kinase reaction mixture to the wells.
- Incubate at room temperature for a specified time (e.g., 1 hour).[\[10\]](#)
- Add the Development Reagent to each well. This reagent contains a site-specific protease that cleaves the non-phosphorylated peptide.[\[10\]](#)
- Incubate at room temperature for 1 hour to allow for the cleavage reaction.[\[10\]](#)
- Add the Stop Reagent to terminate the development reaction.
- Read the plate on a fluorescence plate reader, measuring the emission of both the donor (e.g., Coumarin) and acceptor (e.g., Fluorescein) fluorophores.
- Calculate the emission ratio and the percent phosphorylation to determine the IC50 of the inhibitor.

Cell Viability Assay in CCNE1-Amplified Cell Lines

Cell viability in response to INX-315 treatment is commonly assessed using tetrazolium-based colorimetric assays such as MTT or CCK-8.[\[11\]](#)

Materials:

- CCNE1-amplified cancer cell lines (e.g., OVCAR3).
- Complete cell culture medium.
- INX-315 serially diluted in culture medium.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 reagent.[\[11\]](#)

- Solubilization solution (for MTT assay).

Procedure:

- Seed the cells in a 96-well plate at a predetermined density (e.g., 10,000-20,000 cells/well) and allow them to adhere overnight.[11]
- Treat the cells with a serial dilution of INX-315 and incubate for a specified period (e.g., 72 hours).
- For an MTT assay, add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.[11] Then, add a solubilization solution and incubate until the crystals are dissolved.
- For a CCK-8 assay, add the CCK-8 reagent to each well and incubate for 1-4 hours.[11]
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion

INX-315 (**CDK2-IN-15**) is a potent and selective CDK2 inhibitor with promising anti-tumor activity, particularly in cancers characterized by CCNE1 amplification. The methodologies outlined in this guide provide a framework for the continued investigation and development of this and other selective CDK2 inhibitors. The detailed protocols and structured data presentation are intended to support researchers in the fields of oncology and drug discovery in their efforts to advance novel cancer therapies.

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